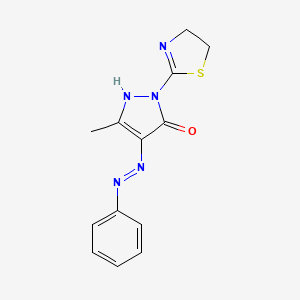

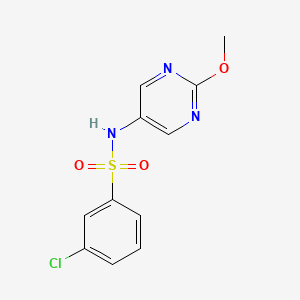

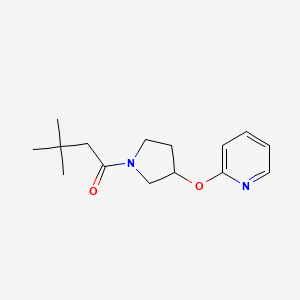

![molecular formula C16H17NO3S B2987114 [(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 488754-75-2](/img/structure/B2987114.png)

[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound might involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis

The molecular formula of “[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate” is C16H17NO3S. The molecular weight is 303.38.Chemical Reactions Analysis

The compound is involved in catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic disperse dyes incorporating the thiophene moiety, which demonstrates significant potential for dyeing polyester fibers. The use of compounds similar to “[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate” in the synthesis process has yielded dyes with excellent fastness properties, although they exhibit poor photostability. This indicates a promising avenue for developing new materials with specific optical properties for industrial applications (Iyun et al., 2015).

Antipathogenic Activity

The synthesis of thiourea derivatives, including structures analogous to “[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate”, has been explored for their antipathogenic activity. These compounds have shown significant potential against bacterial cells, particularly in combating biofilm growth. Such findings underscore the importance of this class of compounds in developing new antimicrobial agents, highlighting their relevance in addressing resistance issues (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Modification

Studies have also delved into the chemical synthesis and modification of thiophene derivatives for various applications. For instance, the reaction of thiophene compounds with 1,3-dicarbonyl compounds has been investigated, revealing pathways to synthesize thieno[3,4-d]pyrimidines, which are of interest in the development of new pharmaceuticals and organic materials (Ryndina et al., 2002).

Advanced Material Applications

The complexation of disperse dyes derived from thiophene with metals such as Cu, Co, Zn has been studied, showcasing the potential to enhance the dyeing performance on fabrics like polyester and nylon. This research underscores the utility of thiophene derivatives in creating advanced materials with specific desirable properties, such as enhanced color fastness and diverse coloration options (Abolude et al., 2021).

Eigenschaften

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-8-9-14(21-11)16(19)20-10-15(18)17-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJKSTIAIINXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321265 |

Source

|

| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85270885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

488754-75-2 |

Source

|

| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

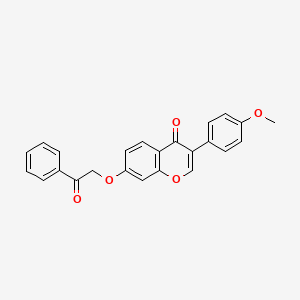

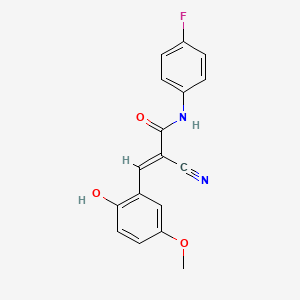

![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)

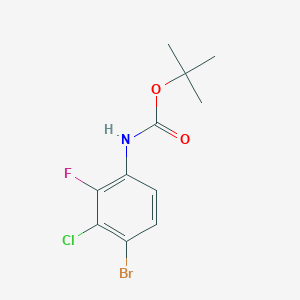

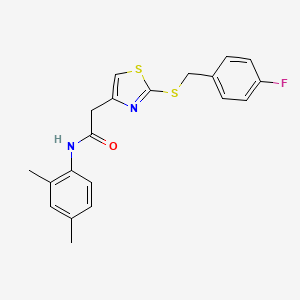

![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)

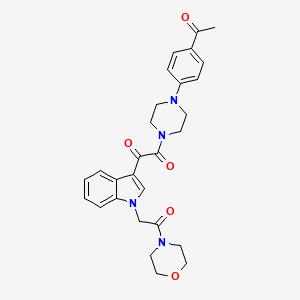

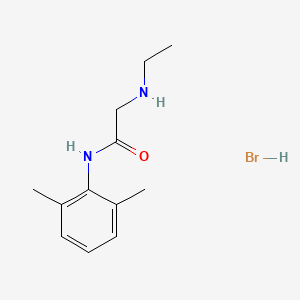

![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)

![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)